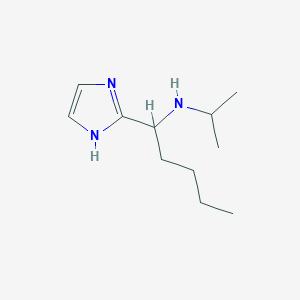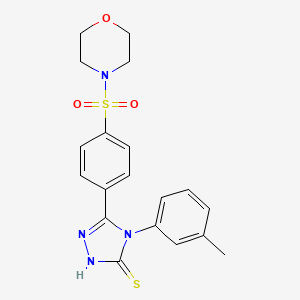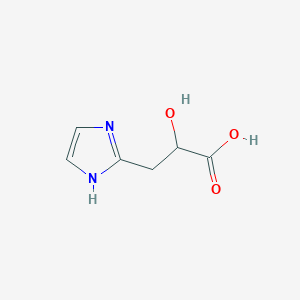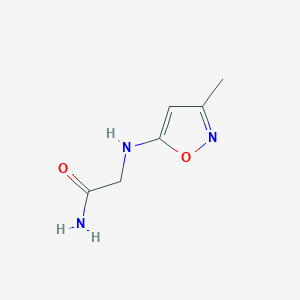
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol es un compuesto químico con la fórmula molecular C10H11F2NO y un peso molecular de 199,2 g/mol . Este compuesto se caracteriza por la presencia de un grupo difluorometilfenil unido a un anillo de azetidin-3-ol. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol generalmente implica el uso de reacciones de acoplamiento de Suzuki-Miyaura . Este método se aplica ampliamente debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales. El proceso implica el acoplamiento de reactivos de boro con haluros en presencia de un catalizador de paladio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. La reacción de acoplamiento de Suzuki-Miyaura es un método escalable y eficiente que puede adaptarse para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los haluros y otros nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varios derivados reducidos.
Aplicaciones Científicas De Investigación
3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede sufrir reacciones de expansión de anillo arilativas bajo catálisis dual de paladio y ácido . Este proceso implica la arilación de Heck de alqueno, la transposición catalizada por ácido del alcohol alílico y la apertura del anillo de la azetidina por un grupo hidroxilo interno.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2,6-Difluorofenil)azetidin-3-ol
- 3-(2,6-Difluoro-4-metilfenil)-3-azetidinol
Singularidad
3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol es único debido a la presencia del grupo difluorometilfenil, que imparte propiedades químicas y reactividad distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(11)9(8(12)3-6)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
Clave InChI |
YORGECRURHMDEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C2(CNC2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


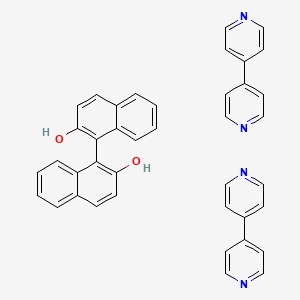
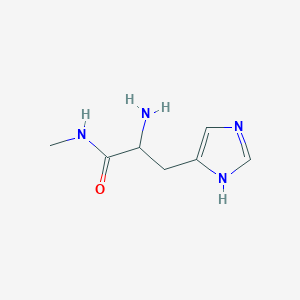

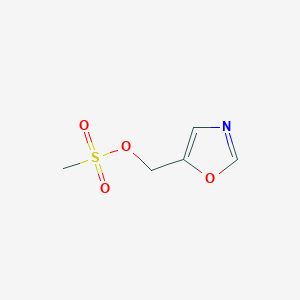

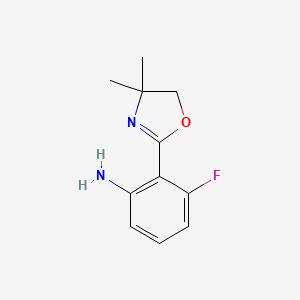
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
